molecular formula C39H70N7O17P3S B13832289 Coenzyme A,S-octadecanoate

Coenzyme A,S-octadecanoate

Cat. No.: B13832289
M. Wt: 1034.0 g/mol
InChI Key: SIARJEKBADXQJG-KBEKLFCESA-N
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Description

Coenzyme A,S-octadecanoate is a derivative of coenzyme A, which is a crucial cofactor in various biochemical processes. Coenzyme A plays a significant role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. This compound specifically involves the esterification of coenzyme A with octadecanoic acid (stearic acid), resulting in a compound that is essential for various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coenzyme A,S-octadecanoate typically involves a chemo-enzymatic approach. One common method includes the activation of octadecanoic acid to its corresponding acyl-CoA derivative using acyl-CoA synthetase. This reaction requires adenosine triphosphate (ATP) and coenzyme A as substrates, and it is catalyzed by the enzyme acyl-CoA synthetase under physiological conditions .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the necessary enzymes for the biosynthesis of coenzyme A derivatives. The fermentation process is optimized to achieve high yields of the desired product, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A,S-octadecanoate undergoes various biochemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coenzyme A,S-octadecanoate has numerous applications in scientific research:

Mechanism of Action

Coenzyme A,S-octadecanoate exerts its effects by acting as a carrier of acyl groups within cells. It forms thioester bonds with fatty acids, facilitating their transport and subsequent reactions in metabolic pathways. The molecular targets include enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase. The pathways involved include the beta-oxidation pathway and the citric acid cycle, where it contributes to the generation of acetyl-CoA and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coenzyme A,S-octadecanoate is unique due to its specific role in the metabolism of long-chain fatty acids. Unlike acetyl-CoA and succinyl-CoA, which are involved in broader metabolic processes, this compound is specifically tailored for the activation and transport of octadecanoic acid. This specificity makes it a valuable compound for studying long-chain fatty acid metabolism and its associated pathways .

Properties

Molecular Formula

C39H70N7O17P3S

Molecular Weight

1034.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate

InChI

InChI=1S/C39H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/t28-,32-,33-,34?,38-/m1/s1

InChI Key

SIARJEKBADXQJG-KBEKLFCESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

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